molecular formula C10H15NO4S B14842759 4-Tert-butoxy-2-hydroxybenzenesulfonamide

4-Tert-butoxy-2-hydroxybenzenesulfonamide

Cat. No.: B14842759
M. Wt: 245.30 g/mol
InChI Key: MLHFLYONDJPHFH-UHFFFAOYSA-N
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Description

4-Tert-butoxy-2-hydroxybenzenesulfonamide is an organic compound with the molecular formula C10H15NO4S It is a sulfonamide derivative, characterized by the presence of a tert-butoxy group and a hydroxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps such as sulfonation, neutralization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butoxy-2-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzenesulfonamides, ketones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Tert-butoxy-2-hydroxybenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the tert-butoxy and hydroxy groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-Tert-butoxy-2-hydroxybenzenesulfonamide is unique due to its specific functional groups and their positions on the benzene ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in targeted applications where specific interactions are required .

Properties

Molecular Formula

C10H15NO4S

Molecular Weight

245.30 g/mol

IUPAC Name

2-hydroxy-4-[(2-methylpropan-2-yl)oxy]benzenesulfonamide

InChI

InChI=1S/C10H15NO4S/c1-10(2,3)15-7-4-5-9(8(12)6-7)16(11,13)14/h4-6,12H,1-3H3,(H2,11,13,14)

InChI Key

MLHFLYONDJPHFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)S(=O)(=O)N)O

Origin of Product

United States

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